2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole moiety at position 2. The quinazolinone scaffold is notable for its pharmacological relevance, particularly in anticancer and antimicrobial applications. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the 2,3-dimethoxyphenyl group may influence lipophilicity and receptor interactions. The 4-methylphenyl substituent likely contributes to steric effects and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-16-11-13-17(14-12-16)30-25(31)18-7-4-5-9-20(18)27-26(30)35-15-22-28-24(29-34-22)19-8-6-10-21(32-2)23(19)33-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJPBJWZXRLODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights : The target’s oxadiazole and sulfanyl groups balance stability and bioavailability, distinguishing it from bulkier analogs in –3.
- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence, necessitating further studies.
- Synthetic Optimization : The high yield of Compound 4l (81%) suggests that Pd-catalyzed cross-coupling could be viable for synthesizing the target compound’s dimethoxyphenyl moiety .
This comparison underscores the unique hybrid pharmacophore of the target compound, positioning it as a promising candidate for preclinical evaluation. Future work should prioritize empirical validation of its physicochemical and biological properties relative to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
